molecular formula C8H12ClNO2S B1288252 Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride CAS No. 41940-43-6

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Cat. No. B1288252
Key on ui cas rn: 41940-43-6
M. Wt: 221.71 g/mol
InChI Key: ZBGUERNJHMVQLZ-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (5.80 g, 26.2 mmol) was suspended in dichloromethane (200 mL). To the suspension was added saturated aqueous sodium bicarbonate solution (250 mL). The resulting mixture was stirred for 15 minutes, then the two layers were separated. The aqueous layer was extracted with dichloromethane (100 mL). The combined organic layer was dried over sodium sulphate, filtered and concentrated in vacuo to afford ethyl 5-amino-3-methylthiophene-2-carboxylate (4.75 g, 98%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[S:7][C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:13])[CH:4]=1.C(=O)(O)[O-].[Na+]>ClCCl>[NH2:2][C:3]1[S:7][C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:13])[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
Cl.NC1=CC(=C(S1)C(=O)OCC)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=CC(=C(S1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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